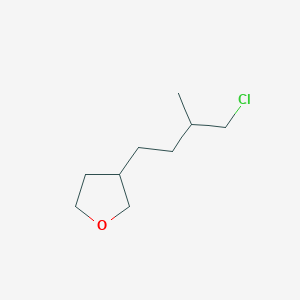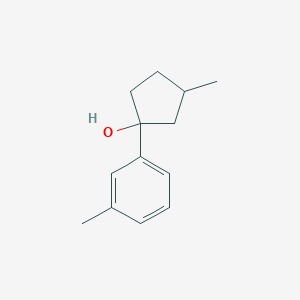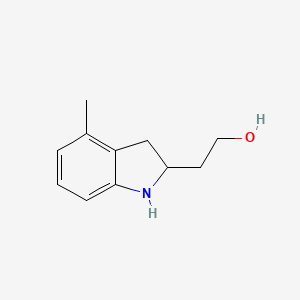
2-(4-Methyl-2,3-dihydro-1H-indol-2-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methyl-2,3-dihydro-1H-indol-2-yl)ethan-1-ol is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features a unique structure that combines an indole moiety with an ethan-1-ol group, making it an interesting subject for chemical and biological studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2,3-dihydro-1H-indol-2-yl)ethan-1-ol typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol. The reaction yields the desired indole derivative in good yield .
Industrial Production Methods
Industrial production of indole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for efficient industrial production .
化学反応の分析
Types of Reactions
2-(4-Methyl-2,3-dihydro-1H-indol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are typical, using catalysts like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups onto the indole ring .
科学的研究の応用
2-(4-Methyl-2,3-dihydro-1H-indol-2-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2-(4-Methyl-2,3-dihydro-1H-indol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to diverse biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
2-(1H-Indol-3-yl)ethan-1-ol: Another indole derivative with similar structural features.
2-(3-(Hydroxyimino)methyl)-1H-indole: Known for its antioxidant properties.
Uniqueness
2-(4-Methyl-2,3-dihydro-1H-indol-2-yl)ethan-1-ol stands out due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development .
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
2-(4-methyl-2,3-dihydro-1H-indol-2-yl)ethanol |
InChI |
InChI=1S/C11H15NO/c1-8-3-2-4-11-10(8)7-9(12-11)5-6-13/h2-4,9,12-13H,5-7H2,1H3 |
InChIキー |
QGNWNQYLUMFCEC-UHFFFAOYSA-N |
正規SMILES |
CC1=C2CC(NC2=CC=C1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid](/img/structure/B13218413.png)

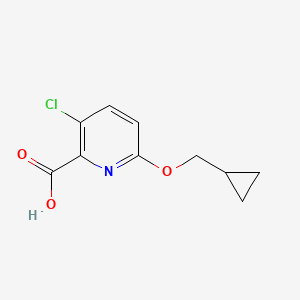

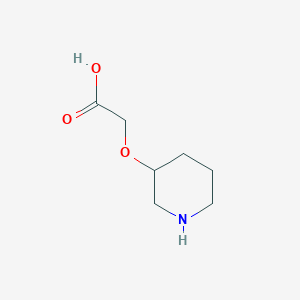
![[1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol](/img/structure/B13218449.png)
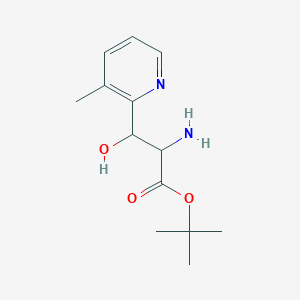
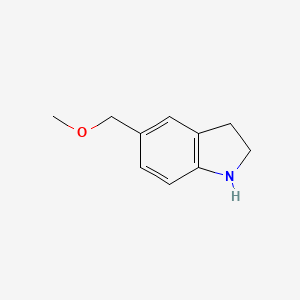
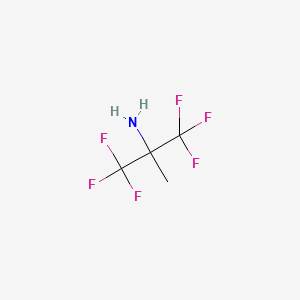
![7-Methanesulfonyl-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B13218477.png)

